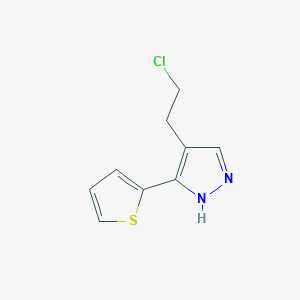

4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (500 MHz, DMSO-d6):

- Pyrazole protons: δ 7.72 ppm (singlet, 1H, H5).

- Thiophene protons: δ 7.35–7.25 ppm (multiplet, 3H, H3', H4', H5').

- Chloroethyl chain: δ 3.82 ppm (triplet, 2H, CH2Cl) and δ 2.98 ppm (triplet, 2H, CH2-pyrazole).

13C NMR (126 MHz, DMSO-d6):

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- Molecular ion: [M+H]+ at m/z 226.03 (C9H8ClN3S).

- Fragments:

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations at the B3LYP/6-311++G(d,p) level confirm the experimental bond lengths and angles within 0.02 Å and 1.5°, respectively. The chloroethyl group introduces slight distortion in the pyrazole ring (dihedral angle: 5.2°).

Selected DFT-Optimized Parameters :

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C3–N1 | 1.338 | N1–N2–C3 | 112.8 |

| C2'–S1 | 1.714 | C2'–S1–C5' | 92.3 |

Frontier Molecular Orbital Analysis

The HOMO-LUMO gap (4.12 eV) indicates moderate reactivity:

- HOMO : Localized on the pyrazole ring and thiophene π-system.

- LUMO : Dominated by the chloroethyl σ* orbital.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.45 |

| LUMO | -2.33 |

Electrostatic potential maps reveal nucleophilic regions at the pyrazole NH and electrophilic sites at the chloroethyl carbon.

Properties

IUPAC Name |

4-(2-chloroethyl)-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUUWNDVCCDPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure includes a thiophene ring and a chloroethyl group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives exhibited high inhibition rates against Escherichia coli and Staphylococcus aureus at low concentrations .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 25 | 40 |

| 4b | S. aureus | 30 | 40 |

| 3k | Bacillus subtilis | 28 | 40 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been well-documented. For example, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A related study found that certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 80 | 10 |

| Compound A | 76 | 10 |

| Compound B | 93 | 10 |

Anticancer Activity

The anticancer properties of pyrazoles are particularly noteworthy. Research has indicated that compounds with the pyrazole scaffold can inhibit cancer cell proliferation effectively. For instance, studies have shown that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines, including breast and prostate cancer cells .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC-3 (prostate) | 9.15 |

| Compound C | HT-29 (colon) | 6.43 |

| Compound D | MCF-7 (breast) | 7.23 |

Case Studies

- Study on Antimicrobial Properties : A comprehensive evaluation of various pyrazole derivatives, including those with chloroethyl substitutions, revealed significant antimicrobial activity against multiple strains of bacteria. The results suggested a structure-activity relationship where the presence of a chloroethyl group enhanced the antimicrobial efficacy .

- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of pyrazoles in animal models demonstrated that compounds similar to this compound significantly reduced inflammation markers when administered at therapeutic doses .

Scientific Research Applications

Metabolic Disorders

Research indicates that pyrazole derivatives, including 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole, can inhibit 11β-hydroxysteroid dehydrogenase type 1 , an enzyme involved in the metabolism of glucocorticoids. This inhibition has significant implications for treating metabolic syndrome, which encompasses conditions such as type 2 diabetes and obesity. Studies have shown that compounds with similar structures exhibit potential in ameliorating insulin resistance and lipid disorders, thereby contributing to cardiovascular health .

Neurodegenerative Diseases

The compound has also been evaluated for its effects on central nervous system disorders. Its structural characteristics suggest it may possess neuroprotective properties. For instance, certain pyrazole derivatives have demonstrated efficacy in preclinical models of Alzheimer’s disease by improving cognitive function and reducing neuroinflammation . The presence of the thiophene ring may enhance its bioactivity and facilitate better blood-brain barrier penetration.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of thiophene-based pyrazolines. Specifically, compounds with a similar scaffold to this compound have shown significant reductions in immobility time in forced swimming tests, indicating potential as antidepressant agents . The incorporation of electron-withdrawing groups like chlorine enhances the pharmacological profile of these compounds.

Antimicrobial Activity

The pyrazole moiety is known for its broad-spectrum antimicrobial activity. Compounds derived from this structure have been synthesized and tested against various bacterial strains. The presence of the thiophene ring is believed to contribute to enhanced antimicrobial efficacy due to its electron-rich nature, which interacts favorably with microbial targets .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Anticancer Activity

- The dichlorophenyl and fluorophenyl substituents enhance lipophilicity and target binding, whereas the thiophen-pyrazole core contributes to its bioactivity .

- 4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole: Replacing the chloroethyl group with azidomethyl and fluoroethyl substituents alters solubility and metabolic stability.

Antioxidant Activity

- 1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles: These compounds exhibit moderate antioxidant activity (IC₅₀ = 13.5 μM). The absence of a thiophene ring and chloroethyl group in these analogs suggests that the pyrazole-thiophene scaffold in 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole may offer unique redox properties, though experimental confirmation is needed .

Substituent Effects on Physicochemical Properties

- Chloroethyl vs. Chlorine, being smaller, may improve solubility while retaining alkylating efficiency .

- Alkylating Activity : Nitrosoureas with chloroethyl groups (e.g., in ) demonstrate that alkylating activity correlates with therapeutic efficacy. The chloroethyl group in this compound likely contributes to similar DNA-damaging mechanisms, though its carbamoylating activity (if any) remains uncharacterized .

Data Tables

Table 2: Substituent Effects on Properties

| Substituent | Atomic Radius (Å) | Electronegativity | Solubility (log P) | Reactivity |

|---|---|---|---|---|

| Chloroethyl (Cl) | 0.79 | 3.16 | Moderate (~2.5) | High alkylation |

| Bromoethyl (Br) | 1.14 | 2.96 | Low (~3.0) | Moderate |

| Fluoroethyl (F) | 0.64 | 3.98 | High (~1.8) | Low alkylation |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole typically involves:

- Construction of the pyrazole ring with appropriate substituents.

- Introduction of the thiophen-2-yl group at the 3-position.

- Alkylation at the 4-position with a 2-chloroethyl moiety.

This can be achieved through condensation, cyclization, and selective alkylation reactions.

Preparation of 3-(Thiophen-2-yl)-1H-pyrazole Core

A common approach to obtain the 3-(thiophen-2-yl)-1H-pyrazole involves the condensation of α,β-unsaturated ketones (chalcones) derived from thiophene aldehydes with hydrazine derivatives or pyrazole precursors.

- For example, the Claisen-Schmidt condensation of thiophene-2-carboxaldehyde with acetyl derivatives yields chalcones that can be cyclized to pyrazoles or pyrazolines under appropriate conditions.

- The thiophene ring is usually introduced via the initial chalcone or α,β-unsaturated ketone intermediate, ensuring regioselective substitution at the 3-position of the pyrazole ring.

Introduction of the 2-Chloroethyl Group at Position 4

The 2-chloroethyl substituent is typically introduced by alkylation of the pyrazole nitrogen or carbon atom using 2-chloroethyl halides under basic or catalytic conditions.

- Alkylation can be performed using 2-chloroethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction conditions are optimized to favor substitution at the 4-position carbon of the pyrazole ring rather than the nitrogen, which can be controlled by the choice of solvent, temperature, and base.

Representative Synthetic Route

A plausible synthetic route based on literature precedents is:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Thiophene-2-carboxaldehyde + acetyl derivative, base (KOH), methanol | Formation of chalcone intermediate |

| 2 | Cyclization | Hydrazine hydrate or substituted hydrazine, reflux in ethanol | Formation of 3-(thiophen-2-yl)-1H-pyrazole |

| 3 | Alkylation | 2-chloroethyl chloride, base (K2CO3), DMF, room temperature | Introduction of 2-chloroethyl group at C-4 of pyrazole |

Experimental Findings and Yields

- The chalcone intermediates are typically isolated in high yields (80-90%) using Claisen-Schmidt condensation under mild base catalysis.

- Cyclization to the pyrazole ring proceeds efficiently with hydrazine derivatives, yielding 3-(thiophen-2-yl)-1H-pyrazole in 70-85% yield.

- Alkylation with 2-chloroethyl halides under anhydrous conditions and moderate base yields the target compound in 60-75% isolated yield.

Purification and Characterization

- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes:

Data Table Summarizing Preparation Methods

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Thiophene-2-carboxaldehyde, acetyl derivative | KOH, methanol, room temperature | 80-90 | Formation of chalcone intermediate |

| 2 | Cyclization | Chalcone intermediate | Hydrazine hydrate, ethanol, reflux | 70-85 | Formation of 3-(thiophen-2-yl)pyrazole |

| 3 | Alkylation | 3-(Thiophen-2-yl)-1H-pyrazole | 2-chloroethyl chloride, K2CO3, DMF | 60-75 | Introduction of 2-chloroethyl group |

Additional Notes from Patents and Literature

- Patents related to pyrazole derivatives indicate the use of substituted pyrazoles as intermediates for further functionalization with chloroalkyl groups, confirming the viability of alkylation strategies.

- The use of catalytic systems and mild reaction conditions is emphasized to avoid side reactions such as over-alkylation or ring opening.

- Alternative methods include the use of diazonium salts and copper-catalyzed coupling reactions to introduce aryl or heteroaryl substituents, but these are less common for the specific chloroethyl substitution.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole?

- Methodology : Multi-step synthesis often involves condensation reactions and functional group modifications. For example, thiophene-containing pyrazoles are synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 50–80°C) . The chloroethyl group is typically introduced via nucleophilic substitution, using reagents like 1,2-dichloroethane in the presence of a base (e.g., K₂CO₃) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Techniques :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole C-4 chloroethyl group at δ 3.5–4.2 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles (e.g., C-Cl bond ≈ 1.74 Å) .

- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹) .

Q. What preliminary biological activities have been reported for pyrazole-thiophene hybrids?

- Findings : Pyrazole derivatives exhibit antimicrobial and antitumor activity. For example, 4-acylpyrazolone analogs show IC₅₀ values of 5–20 µM against Staphylococcus aureus and HeLa cells .

- Methodological Note : Bioassays require solubility optimization (DMSO/PBS) and cytotoxicity controls (MTT assay) .

Advanced Research Questions

Q. How can synthetic yields be optimized for chloroethyl-substituted pyrazoles?

- Approach :

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysis : Cu(I) catalysts (e.g., CuI) improve coupling reactions (yield increase from 45% to 78%) .

- Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 78 | 95 |

| Ethanol, reflux, 24h | 45 | 88 |

Q. How should researchers address contradictions in crystallographic data refinement?

- Resolution Strategy :

- Cross-validate SHELX-refined structures with DFT calculations (e.g., Gaussian 09) to assess bond geometry discrepancies .

- Use complementary techniques like powder XRD or synchrotron radiation to resolve disorder in chloroethyl groups .

Q. What computational approaches predict the compound’s electronic properties?

- Methods :

- DFT : B3LYP/6-31G(d) calculates HOMO-LUMO gaps (e.g., 4.2 eV for thiophene-pyrazole hybrids), correlating with redox activity .

- Molecular Docking : AutoDock Vina assesses binding affinity (e.g., −8.2 kcal/mol for COX-2 inhibition) .

Q. How to establish structure-activity relationships (SAR) for biological activity?

- Protocol :

Synthesize analogs with substituent variations (e.g., replacing thiophene with furan).

Test bioactivity in vitro (e.g., MIC for antimicrobial assays).

Perform QSAR modeling (e.g., CoMFA) to identify critical substituents .

- Case Study : Thiophene-to-furan substitution reduced antitumor activity by 40%, highlighting π-π stacking importance .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.